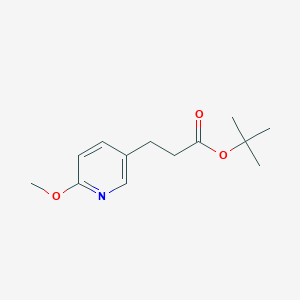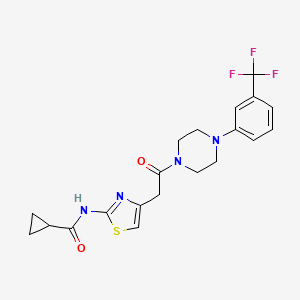![molecular formula C12H16ClNO B2735571 RAC-(3AR,6AR)-3A-PHENYL-HEXAHYDRO-1H-FURO[3,4-C]PYRROLE HYDROCHLORIDE CAS No. 2095349-72-5](/img/structure/B2735571.png)
RAC-(3AR,6AR)-3A-PHENYL-HEXAHYDRO-1H-FURO[3,4-C]PYRROLE HYDROCHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RAC-(3AR,6AR)-3A-PHENYL-HEXAHYDRO-1H-FURO[3,4-C]PYRROLE HYDROCHLORIDE is a complex organic compound with a unique structure that combines a furo[3,4-c]pyrrole core with a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of RAC-(3AR,6AR)-3A-PHENYL-HEXAHYDRO-1H-FURO[3,4-C]PYRROLE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of the furo[3,4-c]pyrrole core. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The phenyl group is then introduced through a Friedel-Crafts alkylation reaction, using phenyl chloride and a Lewis acid catalyst such as aluminum chloride. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
RAC-(3AR,6AR)-3A-PHENYL-HEXAHYDRO-1H-FURO[3,4-C]PYRROLE HYDROCHLORIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, bromine for halogenation.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives of the original compound.
Substitution: Nitrated or halogenated derivatives.
Applications De Recherche Scientifique
RAC-(3AR,6AR)-3A-PHENYL-HEXAHYDRO-1H-FURO[3,4-C]PYRROLE HYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of RAC-(3AR,6AR)-3A-PHENYL-HEXAHYDRO-1H-FURO[3,4-C]PYRROLE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3As,6aS)-3a-phenyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole: The parent compound without the hydrochloride salt.
(3As,6aS)-3a-phenyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole;hydrobromide: A similar compound with a hydrobromide salt instead of hydrochloride.
Uniqueness
The hydrochloride salt form of (3As,6aS)-3a-phenyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole is unique due to its enhanced solubility in water, making it more suitable for certain applications, such as pharmaceutical formulations. Additionally, the presence of the phenyl group imparts specific chemical properties that can be exploited in various chemical reactions and applications.
Propriétés
Numéro CAS |
2095349-72-5 |
|---|---|
Formule moléculaire |
C12H16ClNO |
Poids moléculaire |
225.71 g/mol |
Nom IUPAC |
(3aR,6aR)-3a-phenyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-4-10(5-3-1)12-8-13-6-11(12)7-14-9-12;/h1-5,11,13H,6-9H2;1H/t11-,12+;/m1./s1 |
Clé InChI |
RRLAMYHQKZPJFG-LYCTWNKOSA-N |
SMILES |
C1C2COCC2(CN1)C3=CC=CC=C3.Cl |
SMILES isomérique |
C1[C@@H]2COC[C@@]2(CN1)C3=CC=CC=C3.Cl |
SMILES canonique |
C1C2COCC2(CN1)C3=CC=CC=C3.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate](/img/structure/B2735489.png)
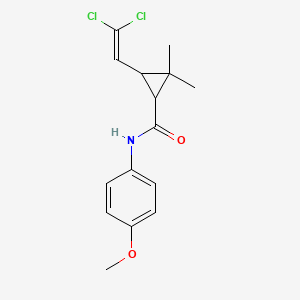
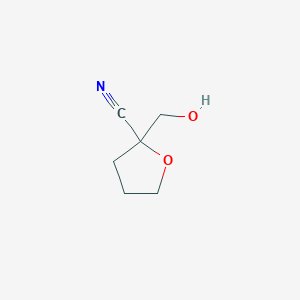
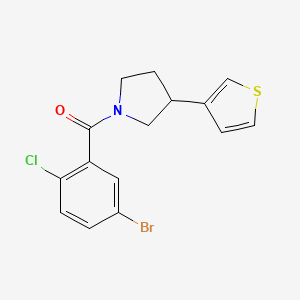
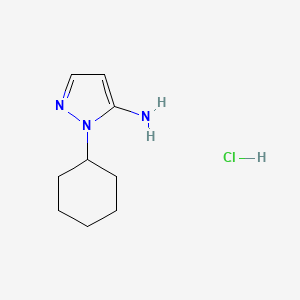
![3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2735499.png)
![4-Nitro-[2,7]naphthyridin-1-ol](/img/structure/B2735500.png)
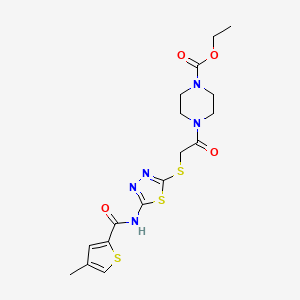
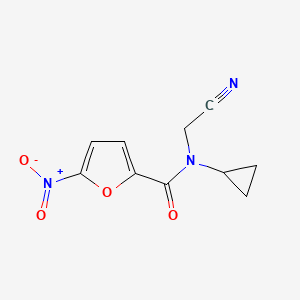
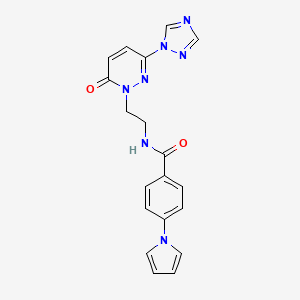
![(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2735505.png)
![N-(2-methoxyphenyl)-4-oxo-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2735506.png)
